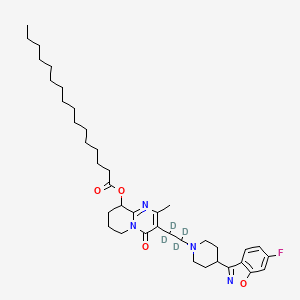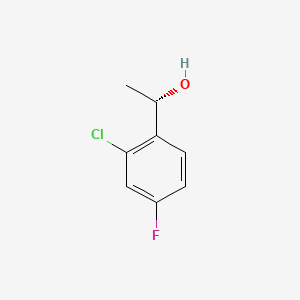
9-Methyldecanal-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyldecanal-d7 is a deuterated analog of 9-Methyldecanal, a compound that is often used in biochemical research. The molecular formula of this compound is C11H15D7O, and it has a molecular weight of 177.33. This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldecanal-d7 typically involves the deuteration of 9-Methyldecanal. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and yield of the final product, making it suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyldecanal-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Reduction to the corresponding alcohol.
Substitution: Halogenation or other substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: 9-Methyldecanoic acid.
Reduction: 9-Methyldecanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
9-Methyldecanal-d7 is widely used in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Methyldecanal-d7 involves its interaction with specific molecular targets. In biochemical studies, it is often used to trace metabolic pathways by replacing hydrogen atoms with deuterium. This isotopic labeling allows researchers to track the movement and transformation of the compound within biological systems. The pathways involved include various enzymatic reactions that metabolize the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyldecanal: The non-deuterated analog of 9-Methyldecanal-d7.
9-Methylnonanal: A similar aldehyde with one less carbon atom.
10-Methyldecanal: An isomer with the methyl group on a different carbon atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct spectral signatures, allowing for precise tracking and analysis in research applications.
Propriétés
Numéro CAS |
1795014-72-0 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
177.339 |
Nom IUPAC |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decanal |
InChI |
InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3/i1D3,2D3,11D |
Clé InChI |
WFWCBRYYFJNRNT-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


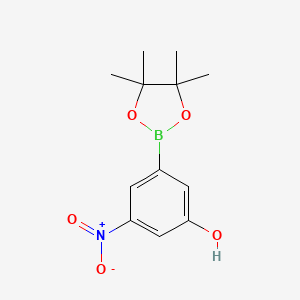


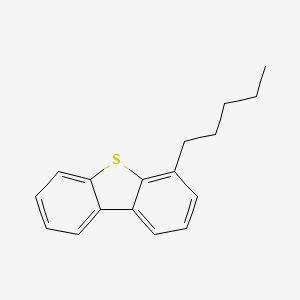



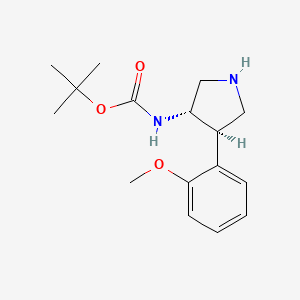
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
